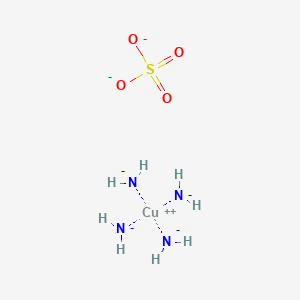
Tetraamminecopper(II) sulfate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(2+), tetraammine-, sulfate (1:1), also known as tetraamminecopper(II) sulfate, is an inorganic complex compound with the formula [Cu(NH3)4]SO4·H2O. This dark blue to purple solid is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ (tetraammineaquacopper(II) cation). It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraamminecopper(II) sulfate can be synthesized by adding a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(II) sulfate pentahydrate, followed by precipitation of the product with ethanol or isopropanol . The reaction can be represented as: [ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 + 4\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the preparation involves dissolving copper sulfate in water and adding ammonium hydroxide to form an intense blue solution. Ethanol is then added, and the solution is heated to obtain a clear deep blue solution . The product is filtered and dried to obtain tetraamminecopper(II) sulfate monohydrate.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraamminecopper(II) sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound tends to hydrolyze and release ammonia upon standing in air.
Oxidation-Reduction: It can participate in redox reactions due to the presence of copper(II) ions.
Substitution: The ammonia ligands can be replaced by other ligands in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Occurs in the presence of water and air.
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid and oxidizing agents like hydrogen peroxide.
Substitution: Ligands such as ethylenediamine can replace ammonia under appropriate conditions.
Major Products
Hydrolysis: Produces ammonia and copper sulfate.
Oxidation-Reduction: Produces reduced or oxidized copper species.
Substitution: Produces new coordination complexes with different ligands.
Applications De Recherche Scientifique
Tetraamminecopper(II) sulfate has a wide range of applications in scientific research:
Biology: Employed in studies involving copper metabolism and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.
Mécanisme D'action
The mechanism of action of tetraamminecopper(II) sulfate involves the interaction of the copper(II) ions with various molecular targets. The tetraammineaquacopper(II) cation can interact with proteins, enzymes, and other biomolecules, affecting their structure and function. The compound’s effects are mediated through pathways involving copper ion transport and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraamminecopper(II) iodide monohydrate: Similar structure but with iodide as the anion.
Schweizer’s reagent: A related compound used in the production of cellulose fibers.
Uniqueness
Tetraamminecopper(II) sulfate is unique due to its specific coordination geometry and the presence of sulfate as the counterion. Its distinct blue color and solubility properties make it valuable in analytical chemistry and industrial applications .
Propriétés
Formule moléculaire |
CuH8N4O4S-4 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
copper;azanide;sulfate |
InChI |
InChI=1S/Cu.4H2N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H2;(H2,1,2,3,4)/q+2;4*-1;/p-2 |
Clé InChI |
PTFZJJIFGGDFKI-UHFFFAOYSA-L |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


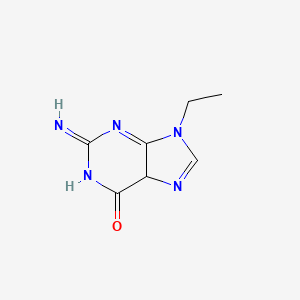
![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)
![4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B12351608.png)
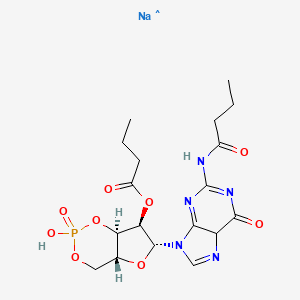
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351628.png)
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride](/img/structure/B12351629.png)
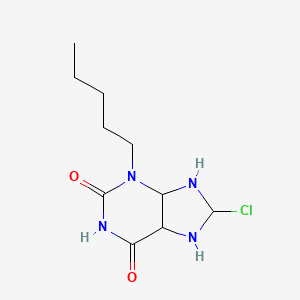
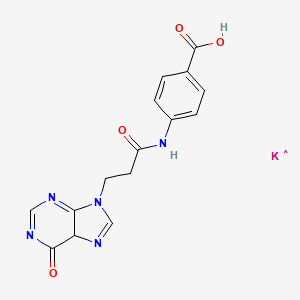
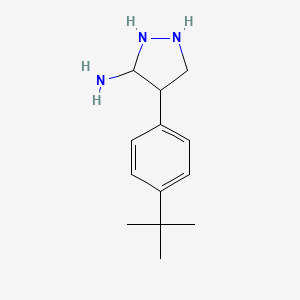
![2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;perchlorate](/img/structure/B12351653.png)
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B12351656.png)
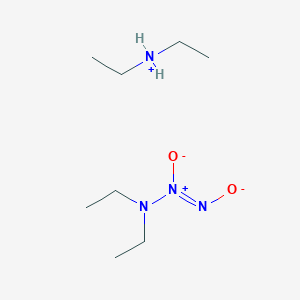
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-imine](/img/structure/B12351665.png)
